REACTION_CXSMILES
|
[NH4+:1].[NH4+].[O-:3][Mo:4]([O-])(=O)=O.[Mo:8](=O)(=O)=[O:9]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:3].[OH2:9].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[Mo:4].[Mo:8].[Mo:4].[Mo:4].[Mo:4].[Mo:4].[Mo:4] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41|
|
Name
|
Mo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
Mo trioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo](=O)(=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
catalyst C1
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
catalyst C1
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with occasional stirring for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
It was left at room temperature
|
Type
|
TEMPERATURE
|
Details
|
It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable
|
Type
|
WAIT
|
Details
|
was left at that temperature for 24 hours
|
Duration
|
24 h
|
Reaction Time |
2 h |
Name
|
ammonium heptamolybdate
|
Type
|
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |